Technical Profile: 5-Fluoropyridine-3-sulfonamide Scaffold
Technical Profile: 5-Fluoropyridine-3-sulfonamide Scaffold
Part 1: Molecular Identity & Structural Significance[1]
The 5-fluoropyridine-3-sulfonamide moiety is a high-value pharmacophore in modern drug discovery, serving as a bioisostere for the classic benzenesulfonamide.[1] Its utility stems from the pyridine nitrogen’s ability to modulate lipophilicity (LogP) and aqueous solubility while the fluorine atom at the C5 position blocks metabolic oxidation and alters the electronic properties of the sulfonamide group.
While the primary sulfonamide itself is often generated in situ or custom-synthesized, it is most frequently accessed via its stable sulfonyl chloride precursor.
Key Chemical Identifiers[1][2][3][4][5][6][7][8]
| Compound Form | Chemical Name | CAS Number | Molecular Weight | Role |
| Precursor A | 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | 195.60 g/mol | Primary Reagent |
| Precursor B | 3-Amino-5-fluoropyridine | 210169-05-4 | 112.11 g/mol | Synthetic Origin |
| Acid Form | 5-Fluoropyridine-3-sulfonic acid | 1565908-04-4 | 177.15 g/mol | Stable Acid |
| Target Scaffold | 5-Fluoropyridine-3-sulfonamide | N/A (In-situ) | ~176.17 g/mol | Active Pharmacophore |
Physicochemical Profile (Predicted)[6][8][9]
-
pKa (Sulfonamide NH₂): ~9.0–9.5 (Acidity enhanced by electron-withdrawing F and Pyridine N compared to benzene analogs).[1]
-
LogP: ~0.3–0.6 (Lower than benzenesulfonamide, improving water solubility).
-
H-Bond Donors: 1 (NH₂).[1]
-
H-Bond Acceptors: 3 (Sulfonyl O, Pyridine N).
Part 2: Synthetic Pathways & Optimization
The synthesis of 5-fluoropyridine-3-sulfonamide presents unique challenges due to the electron-deficient nature of the pyridine ring, which destabilizes the sulfonyl chloride intermediate compared to benzene analogs.[1]
Workflow Visualization
The following diagram outlines the two primary routes: the Classical Oxidative Chlorination (Route A) and the Advanced Sulfonyl Fluoride Activation (Route B).
Figure 1: Synthetic pathways highlighting the instability of the sulfonyl chloride intermediate.
Detailed Protocol: Ammonolysis of Sulfonyl Chloride
Objective: Conversion of 5-fluoropyridine-3-sulfonyl chloride to the primary sulfonamide.[1]
Reagents:
-
5-Fluoropyridine-3-sulfonyl chloride (1.0 eq)[1]
-
Ammonia (0.5 M in 1,4-Dioxane or 28% aqueous NH₄OH) (5.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (Optional): Triethylamine (TEA) if using amine salts.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-fluoropyridine-3-sulfonyl chloride in anhydrous DCM (0.1 M concentration). Note: Keep the sulfonyl chloride cold (0°C) until use; it hydrolyzes rapidly in moist air.
-
Addition: Cool the solution to 0°C. Add the ammonia solution dropwise over 10 minutes. A white precipitate (ammonium chloride) will form immediately.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
-
Workup:
-
If using aqueous NH₄OH: Dilute with EtOAc, wash with water (x2) and brine (x1).
-
If using Dioxane: Concentrate in vacuo, redissolve in EtOAc, and wash as above.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Critical Causality:
-
Why 0°C? The pyridine sulfonyl chloride is highly reactive. Higher temperatures promote hydrolysis to the sulfonic acid (CAS 1565908-04-4), which is a dead-end byproduct in this workflow.
-
Why Excess Ammonia? Ammonia acts as both the nucleophile and the scavenger for the HCl generated. Using <2 equivalents results in incomplete conversion.
Part 3: Medicinal Chemistry Utility[1][10][11]
The 5-fluoropyridine-3-sulfonamide scaffold is not merely a structural spacer; it is an active functional element in drug design.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Pharmacophore analysis of the 5-fluoropyridine-3-sulfonamide scaffold.[1]
Key Applications
-
Carbonic Anhydrase Inhibition (CAI): The sulfonamide group coordinates directly to the Zinc(II) ion in the active site of Carbonic Anhydrase (CA) enzymes. The electron-withdrawing nature of the 5-fluoropyridine ring increases the acidity of the sulfonamide NH protons compared to unsubstituted benzenesulfonamides, potentially enhancing potency against specific CA isoforms (e.g., CA IX in oncology).
-
Kinase Inhibitor Scaffolds: This moiety appears in fragments for kinase inhibitors (e.g., BRAF or PI3K) where the pyridine nitrogen serves as a hinge binder or solvent-front interactor, and the sulfonamide provides a vector for extending into the back pocket.
-
Bioisosterism: Replacing a phenyl ring with a 3-pyridyl ring typically lowers LogP by ~1.0 unit.[1] The addition of fluorine (LogP +0.14) fine-tunes this shift, allowing for precise control over permeability and solubility without sacrificing metabolic stability.
Part 4: Safety & Handling
Warning: The sulfonyl chloride precursor (CAS 1060802-49-4) is corrosive and lachrymatory.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The chloride degrades to the sulfonic acid and HCl upon exposure to moisture.[1]
-
Handling: Use only in a fume hood. Wear double nitrile gloves.
-
Emergency: In case of skin contact, wash immediately with 5% sodium bicarbonate solution, not just water, to neutralize the acid.
References
-
ChemicalBook. (2022). 5-Fluoropyridine-3-Sulfonyl Chloride Properties and CAS 1060802-49-4.[1][2][3] Retrieved from
-
BLD Pharm. (2024). Product Data: 5-Fluoropyridine-3-sulfonyl chloride (CAS 1060802-49-4).[1][2][3] Retrieved from
-
National Institutes of Health (NIH). (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[4] PubMed Central. Retrieved from
-
PubChem. (2025).[5][6][7] 5-Chloropyridine-3-sulfonyl chloride (Analogous Structure Data).[5] Retrieved from
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[8] Retrieved from
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- 3. 5-Fluoropyridine-3-Sulfonyl Chloride | 1060802-49-4 [chemicalbook.com]
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- 5. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
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